

# Application Notes and Protocols: Covalent Labeling of Antibodies with Cy3 Diacid(diso3)

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## Compound of Interest

Compound Name: Cy3 diacid(diso3)

Cat. No.: B3067758

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Audience: Researchers, scientists, and drug development professionals.

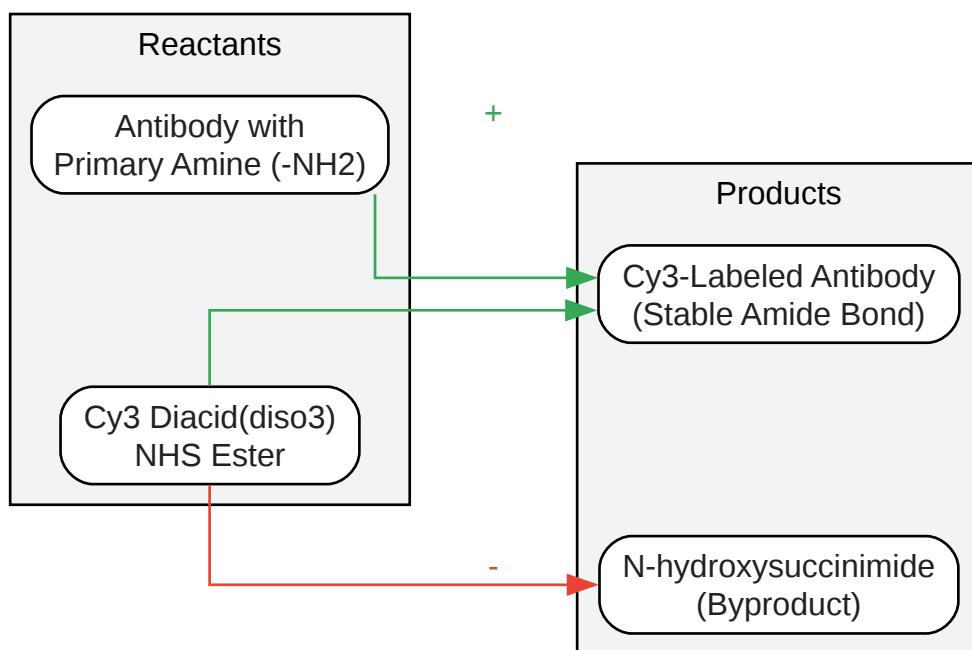
## Introduction

Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for labeling biomolecules, including proteins and nucleic acids.<sup>[1]</sup> Its robust photostability, pH insensitivity (pH 4-10), and high fluorescence intensity make it an excellent choice for various immunodetection and imaging applications.<sup>[2][3][4]</sup> Cy3-labeled antibodies are instrumental in techniques such as immunofluorescence, immunohistochemistry, flow cytometry, ELISA, and Western blotting.<sup>[1][5][6][7]</sup>

This document provides a detailed protocol for the covalent labeling of antibodies with an amine-reactive **Cy3 diacid(diso3)** N-hydroxysuccinimidyl (NHS) ester. The NHS ester forms a stable, covalent amide bond by reacting with primary amines, primarily the  $\epsilon$ -amino groups of lysine residues on the antibody.<sup>[4][8]</sup>

## Principle of the Method

The labeling process is a straightforward chemical conjugation. The antibody, in an amine-free buffer at a slightly alkaline pH, is incubated with the Cy3 NHS ester. The NHS ester group reacts with primary amines on the antibody surface, forming a stable amide linkage and releasing N-hydroxysuccinimide as a byproduct. Following the reaction, unreacted, free dye is removed through size-exclusion chromatography or dialysis to yield a purified, fluorescently labeled antibody conjugate.



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Caption: Covalent bond formation between Cy3 NHS ester and an antibody.

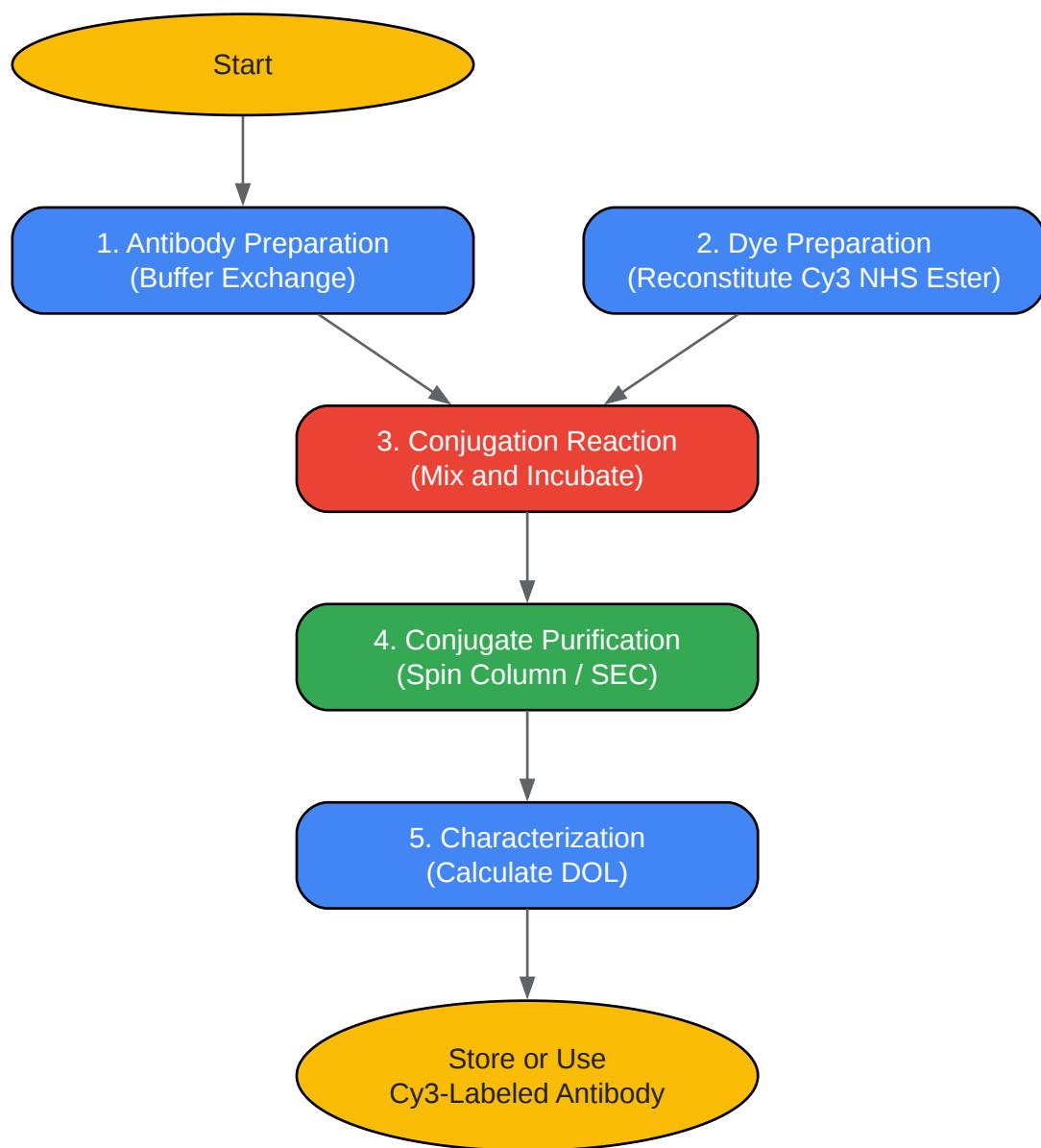
## Quantitative Data and Specifications

Proper characterization of the fluorescent dye and the final conjugate is critical for reproducible results. The key parameters are summarized below.

Parameter	Value	Reference
Cy3 Dye Properties		
Excitation Maximum ( $\lambda_{ex}$ )	~550-555 nm	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Emission Maximum ( $\lambda_{em}$ )	~570-572 nm	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Molar Extinction Coefficient ( $\epsilon$ )	150,000 M <sup>-1</sup> cm <sup>-1</sup>	<a href="#">[3]</a>
Antibody Labeling Parameters		
Recommended Reaction pH	8.5 - 9.0	<a href="#">[8]</a> <a href="#">[9]</a>
Target Degree of Labeling (DOL)	2 - 10 moles of dye per mole of antibody	<a href="#">[10]</a>
Common Antibody Properties (IgG)		
Approximate Molecular Weight	150,000 Da	
Molar Extinction Coefficient ( $\epsilon$ ) at 280 nm	210,000 M <sup>-1</sup> cm <sup>-1</sup>	

## Experimental Protocols

This section details the necessary steps for preparing the antibody, performing the conjugation reaction, purifying the conjugate, and calculating the final degree of labeling.



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Caption: Workflow for covalent antibody labeling with Cy3 dye.

## Materials and Reagents

- Purified Antibody (1-10 mg/mL)
- **Cy3 Diacid(disO3) NHS Ester**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

- Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
- Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Spin Desalting Columns or Size-Exclusion Chromatography (SEC) system
- UV-Vis Spectrophotometer and quartz cuvettes

## Step 1: Antibody Preparation

This step is critical to remove any interfering substances.

- The antibody must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium salts, as these will compete with the antibody for reaction with the Cy3 NHS ester.[\[7\]](#)
- If the antibody buffer contains such components, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0). This can be achieved through dialysis, spin columns, or tangential flow filtration.
- The ideal antibody concentration is between 2-10 mg/mL.

## Step 2: Dye Preparation

- Allow the vial of Cy3 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
- Just before use, prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[\[7\]](#) For example, dissolve 1 mg of Cy3 NHS ester in 50-100  $\mu$ L of DMSO.
- Vortex briefly to ensure the dye is fully dissolved. The solution should be used immediately.

## Step 3: Conjugation Reaction

- Determine the desired molar ratio of dye to antibody for the reaction. A molar excess of 10-20 fold of dye over antibody is a common starting point. The optimal ratio may need to be determined empirically.[\[9\]](#)
- Slowly add the calculated amount of Cy3 stock solution to the antibody solution while gently vortexing.

- Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle mixing (e.g., on a rotator).[7] Longer incubation times are generally not harmful.[11]

## Step 4: Purification of Labeled Antibody

Purification is essential to remove any non-conjugated, free Cy3 dye, which would interfere with subsequent applications and DOL calculations.[12][13]

- Prepare a spin desalting column or an SEC column by equilibrating it with your desired storage buffer (e.g., PBS).
- Load the entire reaction mixture onto the column.
- Separate the labeled antibody from the free dye according to the manufacturer's protocol. The labeled antibody, being much larger, will elute first.[14]
- Collect the colored fraction corresponding to the Cy3-labeled antibody. The free dye will be retained longer on the column.

## Characterization: Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each antibody molecule, must be determined to ensure quality and consistency.[13][15]

### Spectrophotometric Measurement

- Measure the absorbance of the purified Cy3-labeled antibody solution at 280 nm ( $A_{280}$ ) and at the absorbance maximum of Cy3, ~552 nm ( $A_{\max}$ ).
- If the absorbance is too high (>2.0), dilute the sample with storage buffer and record the dilution factor.[12][13]

### Calculation Formula

The DOL can be calculated using the following equation:

- Calculate the concentration of the antibody:

- Antibody Conc. (M) =  $[A_{280} - (A_{\max} \times CF_{280})] / \epsilon_{\text{protein}}$ 
  - $A_{280}$ : Absorbance of the conjugate at 280 nm.
  - $A_{\max}$ : Absorbance of the conjugate at ~552 nm.
  - $CF_{280}$ : Correction factor for the dye's absorbance at 280 nm ( $A_{280}$  of dye /  $A_{\max}$  of dye). For Cy3, this is approximately 0.08.
  - $\epsilon_{\text{protein}}$ : Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000  $M^{-1}cm^{-1}$ ).

## 2. Calculate the concentration of the dye:

- Dye Conc. (M) =  $A_{\max} / \epsilon_{\text{dye}}$ 
  - $\epsilon_{\text{dye}}$ : Molar extinction coefficient of Cy3 at its  $A_{\max}$  (150,000  $M^{-1}cm^{-1}$ ).

## 3. Calculate the Degree of Labeling (DOL):

- $DOL = \text{Dye Conc. (M)} / \text{Antibody Conc. (M)}$

An optimal DOL for antibodies is typically between 2 and 10.[10] Over-labeling can lead to fluorescence quenching and potential loss of antibody function, while under-labeling results in a weak signal.[10][13]

## Storage

Store the purified Cy3-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C.[11] Avoid repeated freeze-thaw cycles.

## Applications

Cy3-labeled antibodies are versatile tools for a wide range of biological research and diagnostic applications:

- Fluorescence Microscopy: Used for visualizing cellular structures, protein localization, and molecular interactions.[6]

- Immunohistochemistry (IHC) & Immunocytochemistry (ICC): Enables the detection and analysis of proteins in tissue and cell samples.[5][6]
- Flow Cytometry: Used to analyze and sort cells based on the expression of specific surface or intracellular proteins.[1]
- ELISA and other Immunoassays: Employed to enhance the sensitivity and specificity of detection.[5]
- Western Blotting: Provides a fluorescent alternative to traditional chemiluminescent or colorimetric detection methods.

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